molecular formula C10H13N3O B1518870 1-(3-Amino-4-methylphenyl)imidazolidin-2-one CAS No. 1038247-59-4

1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Cat. No. B1518870
CAS RN: 1038247-59-4
M. Wt: 191.23 g/mol
InChI Key: OVMPHDCKTZWGGU-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylphenyl)imidazolidin-2-one, also known as AMPI, is a synthetic compound. It has a CAS Number of 1038247-59-4 and a molecular weight of 191.23 .


Synthesis Analysis

The synthesis of imidazolidin-2-ones and its analogues has been a subject of continuous efforts to develop sustainable and efficient protocols . The most common approaches include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .


Molecular Structure Analysis

The molecular formula of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is C10H13N3O . The InChI key and other molecular details can be found in the MSDS .

It is stored at normal temperature .

Scientific Research Applications

Catalytic Synthesis

Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . The catalytic synthesis of imidazolidin-2-ones has been a subject of continuous research efforts .

Direct Incorporation of the Carbonyl Group

One of the common approaches to imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . This process is crucial in the synthesis of various pharmaceuticals and natural products .

Diamination of Olefins

Another approach involves the diamination of olefins . This method is particularly useful in the synthesis of complex structures .

Intramolecular Hydroamination

The intramolecular hydroamination of linear urea derivatives is another common approach to imidazolidin-2-one derivatives . This process is used in the synthesis of a variety of complex structures .

Aziridine Ring Expansion

Aziridine ring expansion is another method used in the synthesis of imidazolidin-2-one derivatives . This process is particularly important in the synthesis of pharmaceuticals and other biologically active compounds .

Iron-Catalyzed Oxyamination

Functionalized imidazolidin-2-one derivatives can be prepared using an iron-catalyzed alkene oxyamination reaction . This atom-economical process does not require the addition of an external oxidant and has been shown to be efficient for mono-, di-, and trisubstituted double bonds .

Synthesis of New Imidazolidin-2,4-dione Derivatives

The 2-thiohydantoins have been widely evaluated due to their applications as hypolipidemic, anti-carcinogenic, antiviral (e.g., herpes virus, HSV, HIV and tuberculosis), antimicrobial, anti-ulcer and anti-inflammatory agents . The synthesis of new imidazolidin-2,4-dione derivatives could potentially lead to the discovery of new drugs with these properties .

Pharmaceutical Applications

Imidazolidin-2-ones and their analogues are found in many biologically active drugs and natural products . For example, they are used as intermediates in the synthesis of pharmaceuticals such as Tamiflu (influenza A/B treatment) and balanol (potent protein kinase A and B inhibitor) .

Safety And Hazards

The safety information available indicates that 1-(3-Amino-4-methylphenyl)imidazolidin-2-one has a GHS07 pictogram and a signal word "Warning" . The MSDS provides more detailed safety information .

properties

IUPAC Name

1-(3-amino-4-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMPHDCKTZWGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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